1,4-Dichloro-2-(difluoromethyl)benzene
Description
1,4-Dichloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 4, and 2 positions, respectively
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQYOPIKTSWKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(difluoromethyl)benzene can be synthesized through various methods. One common approach involves the difluoromethylation of 1,4-dichlorobenzene. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction may be catalyzed by transition metals like copper or palladium to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can significantly improve the production rates and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Copper, palladium, nickel
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atoms
Oxidized Products: Difluoromethyl ketones
Reduced Products: Difluoromethyl alcohols
Scientific Research Applications
1,4-Dichloro-2-(difluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(difluoromethyl)benzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1,4-Dichloro-2-(methyl)benzene: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
1,4-Dichloro-2-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Biological Activity
1,4-Dichloro-2-(difluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.
Chemical Structure and Properties
This compound is characterized by the molecular formula . The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical behavior and potential interactions with biological systems. It appears as a pale yellow solid and is insoluble in water, which can affect its bioavailability and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Halogenated compounds often exhibit unique pharmacological properties due to their ability to modify enzyme activity and influence cellular signaling pathways. The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with cellular receptors, potentially modulating signal transduction pathways.
- Cytotoxic Effects : Studies suggest that it may induce cytotoxicity in certain cell lines, which could be linked to its structural characteristics and reactivity.
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. Animal studies have shown that dietary administration of similar compounds has been linked to increased incidences of hepatocellular carcinoma and hepatoblastoma in rodents. Consequently, the International Agency for Research on Cancer (IARC) has classified related compounds as "possibly carcinogenic to humans" based on sufficient evidence from animal studies .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating significant cytotoxic potential .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
